Product packaging for 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine(Cat. No.:CAS No. 501920-08-7)

1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine

Cat. No.: B11924047
CAS No.: 501920-08-7
M. Wt: 150.14 g/mol
InChI Key: ZTAWTRPFJHKMRU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine (CAS 501920-08-7) is a high-purity, heteroaromatic organic compound with the molecular formula C5H6N6 and a molecular weight of 150.14 g/mol. This pyrazolopyrimidine scaffold serves as a critical building block in medicinal chemistry and drug discovery, enabling the synthesis of novel bioactive molecules. Researchers value this core structure for its significant research applications, particularly in developing potent anti-inflammatory agents and targeted cancer therapeutics. Studies have shown that derivatives based on this scaffold demonstrate promising inhibitory activity against the production of key inflammatory cytokines, such as nitric oxide (NO), IL-6, and TNF-α, by suppressing the TLR4/p38 MAPK signaling pathway. This mechanism is a relevant target for investigating treatments for conditions like acute lung injury (ALI) . Furthermore, analogous pyrazolopyrimidine structures are investigated as inhibitors of specific molecular targets, including TNF receptor-associated protein 1 (TRAP1), which plays a role in tumor formation . The compound also serves as a fundamental precursor in synthetic organic chemistry. It can be synthesized via modern, efficient one-pot methods or functionalized through nucleophilic aromatic substitution (SNAr) reactions, where leaving groups like chlorine or methylthio at various positions on the ring system can be selectively displaced by nucleophiles such as amines to create diverse libraries for biological screening . This product, this compound, is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6 B11924047 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine CAS No. 501920-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H4,6,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAWTRPFJHKMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291481
Record name 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501920-08-7
Record name 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Pyrazolo 4,3 D Pyrimidine 5,7 Diamine and Its Derivatives

General Synthetic Strategies for the Pyrazolo[4,3-d]pyrimidine Ring System

The construction of the pyrazolo[4,3-d]pyrimidine core, an isomer of the biologically significant purine (B94841) ring system, is achieved through several established synthetic paradigms. The most common approaches involve building the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized pyrazole (B372694) precursor. This strategy allows for controlled substitution on the pyrazole ring before the final annulation of the pyrimidine ring.

Precursor Synthesis and Cyclization Reactions

A primary method for assembling the pyrazolo[4,3-d]pyrimidine skeleton begins with functionalized pyrazole precursors, such as aminopyrazole carbonitriles or carboxamides. These precursors contain the necessary functionalities ortho to each other, primed for cyclization to form the fused pyrimidine ring.

For instance, a widely adopted route starts with the synthesis of a 5-aminopyrazole-4-carbonitrile derivative. One documented synthesis begins with the reaction of 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine, which yields 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. mdpi.com This intermediate can then be cyclized. Reacting such aminonitrile precursors with reagents like formic acid or formamide (B127407) leads to the formation of the pyrazolo[3,4-d]pyrimidin-4-one or 4-aminopyrazolo[3,4-d]pyrimidine, respectively, a related isomer. mdpi.comresearchgate.net

A more specific synthesis for the pyrazolo[4,3-d]pyrimidine system involves a multi-step sequence starting from a substituted carboxylic acid. nih.gov This pathway can be summarized as follows:

Amide Formation: A substituted carboxylic acid is coupled with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Pyrimidine Ring Cyclization: The resulting amide undergoes base-catalyzed intramolecular cyclization. For example, using sodium ethoxide (NaOEt) in ethanol (B145695) promotes the ring closure to form a 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. nih.gov

Chlorination: The pyrimidinone is then converted to a more reactive intermediate. Treatment with phosphoryl chloride (POCl₃) replaces the hydroxyl group at the 7-position with a chlorine atom, yielding a 7-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative. This chloro-intermediate is a key substrate for subsequent nucleophilic substitution reactions. nih.gov

The following table outlines a typical reaction scheme for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. nih.gov

StepReagents and ConditionsIntermediate/Product
1Substituted carboxylic acid, EDCI, HOBt, TEA, rt, 18 hN-(5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amide derivative
2NaOEt, EtOH, reflux, 8–10 h5-Substituted-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
3POCl₃, reflux, 8 h7-Chloro-5-substituted-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine
4Amine derivatives, IPA, reflux7-Amino-5-substituted-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine

Multicomponent Reactions and Catalyst Applications (e.g., K2S2O8 oxidative coupling)

Multicomponent reactions (MCRs) represent an efficient and atom-economical approach to constructing complex heterocyclic systems in a single step. researchgate.net For the pyrazolo[4,3-d]pyrimidine scaffold, catalyst-driven methods, particularly those involving oxidative coupling, have proven effective.

A notable example is the microwave-assisted synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. nih.gov This method utilizes potassium persulfate (K₂S₂O₈) as a catalyst for the oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aldehydes. The reaction proceeds under microwave irradiation, offering excellent yields in a short timeframe. This approach highlights the utility of oxidative catalysts in forming the C-C bond necessary to introduce substituents at the 5-position during the cyclization process. nih.gov

While not specific to the [4,3-d] isomer, K₂S₂O₈ has also been employed in tandem cyclization/oxidative halogenation reactions to produce 3-halo-pyrazolo[1,5-a]pyrimidines, demonstrating its versatility in the broader synthesis of pyrazolopyrimidines. sigmaaldrich.com

Stereoselective Synthesis Approaches

Specific information regarding the stereoselective synthesis of 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine is limited in the current literature. Chirality in pyrazolopyrimidine derivatives is more commonly introduced through the use of chiral precursors or by attaching chiral side chains to the heterocyclic core, rather than through stereoselective reactions that create a chiral center on the scaffold itself.

However, some degree of stereocontrol is evident in the synthesis of certain derivatives. For instance, the synthesis of pyrazolo[4,3-d]pyrimidines bearing a styryl group at the 5-position often results in the formation of the (E)-isomer, indicating stereoselectivity in the reactions leading to the formation of the carbon-carbon double bond. nih.gov The synthesis of (E)-N-(4-Bromophenethyl)-1-methyl-3-propyl-5-styryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a documented example of such an outcome. nih.gov

Functionalization and Derivatization at the 5 and 7 Positions for Diamine Synthesis

The synthesis of the target compound, this compound, requires the specific introduction of amino groups at both the C5 and C7 positions of the heterocyclic core. This is typically achieved through nucleophilic substitution reactions on dihalo-pyrazolo[4,3-d]pyrimidine intermediates. A plausible, though not explicitly detailed in a single report, synthetic route would involve the creation of a 5,7-dihydroxy-pyrazolo[4,3-d]pyrimidine (a tautomer of the dione), followed by di-chlorination with a reagent like POCl₃ to yield a 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine. This di-chloro intermediate serves as the key precursor for the introduction of the two amine functions.

Amination and Nucleophilic Substitution Reactions

The introduction of amino groups onto the pyrazolo[4,3-d]pyrimidine scaffold is predominantly achieved via nucleophilic aromatic substitution (SₙAr). Halogen atoms, particularly chlorine, at the 5- and 7-positions are excellent leaving groups that can be readily displaced by amine nucleophiles.

Research has extensively documented the substitution at the 7-position. The reaction of a 7-chloro-pyrazolo[4,3-d]pyrimidine with a wide variety of primary and secondary amines, typically heated in a solvent like isopropanol, affords the corresponding 7-amino derivatives in good yields. nih.gov The synthesis of N1-(1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)benzene-1,4-diamine demonstrates the successful introduction of a diamine-containing substituent at the 7-position. nih.gov

To achieve the 5,7-diamine, a sequential or direct double amination of a 5,7-dichloro intermediate would be necessary. The relative reactivity of the C5 and C7 positions to nucleophilic attack would govern the strategy. In the related pyrazolo[3,4-d]pyrimidine system, it has been shown that the 4-chloro position can be selectively substituted over a 6-(chloromethyl) group, indicating that regioselective amination is feasible. mdpi.com A similar principle of differential reactivity could potentially be applied to a 5,7-dichloro-pyrazolo[4,3-d]pyrimidine to allow for sequential introduction of different amino groups if desired.

The following table provides examples of amination at the 7-position of a pyrazolo[4,3-d]pyrimidine core. nih.gov

7-Chloro PrecursorAmine ReagentProductYield
7-chloro-1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine4-aminophenol4-((1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)phenol-
7-chloro-1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidineBenzene-1,4-diamineN1-(1-Methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)benzene-1,4-diamine78.4%
7-chloro-1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine4-methylpiperazine1-Methyl-7-(4-methylpiperazin-1-yl)-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine82.9%

Post-Synthetic Modifications of Diamine Moieties

Once the this compound scaffold is synthesized, the exocyclic amino groups are available for further chemical modification. These modifications can be used to modulate the compound's physicochemical properties or to attach other functional moieties. Standard amine chemistry can be applied.

For example, N-alkylation can be performed. In a related system, the N5-alkylation of pyrazolo[3,4-d]pyrimidine-4-ones was successfully achieved using a chloroacetamide intermediate in the presence of a base. nih.gov Similarly, acylation of the amino groups is a common transformation. The reaction of an amino- or hydrazinyl-pyrimidine with reagents like benzoyl chloride can be used to introduce amide functionalities. researchgate.net These examples suggest that the amino groups of this compound could be selectively or exhaustively alkylated or acylated to generate a library of derivatives with diverse functional groups.

Modern Synthetic Techniques in Pyrazolopyrimidine Chemistry

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purities in substantially shorter reaction times compared to conventional heating methods. nih.govyoutube.comnih.gov The application of microwave irradiation in the synthesis of pyrazolopyrimidines has demonstrated considerable advantages, facilitating reactions that might otherwise require harsh conditions or prolonged durations. nih.govrsc.orgdergipark.org.tr

The core principle of microwave synthesis lies in the direct heating of the reaction mixture through the interaction of microwave energy with polar molecules (solvents, reagents, catalysts). This efficient and uniform heating can lead to a dramatic reduction in reaction times, from hours to mere minutes, and can also enhance reaction selectivity and product yields. nih.govdergipark.org.tr

In the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a related class of compounds, microwave irradiation at 160°C for 55 minutes was identified as the optimal condition for a three-component reaction, showcasing the method's potential for generating molecular diversity efficiently. nih.gov A key advantage of this approach is the ability to perform reactions in a one-pot manner, which simplifies the experimental setup and purification process. nih.gov For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines, precursors to pyrazolopyrimidines, has been achieved in 10-15 minutes using a microwave reactor at 150°C with water as the solvent. nih.gov This method is noted for its ease, reproducibility, and tolerance of a wide array of functional groups. youtube.comnih.gov

The following interactive table summarizes representative examples of microwave-assisted synthesis of pyrazolopyrimidine derivatives and their precursors, highlighting the reaction conditions and outcomes.

Table 1: Examples of Microwave-Assisted Synthesis in Pyrazolopyrimidine Chemistry

Precursors/Reagents Product Type Solvent Power (W) / Temp (°C) Time Yield (%) Reference
Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines Pyrazolo[3,4-d]pyrimidin-4-ones Various 150 W / 160 °C 55 min Moderate to Good nih.gov
Aryl hydrazines, 3-aminocrotononitrile (B73559) or α-cyanoketone 1-Aryl-1H-pyrazole-5-amines 1 M HCl - / 150 °C 10-15 min 70-90 nih.gov
2-Chloroquinoline-3-carbaldehyde, 2,4-dinitrophenylhydrazine 1-Carboamidopyrazolo[3,4-b]quinolines Water 1000 W 2-5 min High dergipark.org.tr

Solid-Phase Synthesis Protocols

Solid-phase synthesis (SPS) is a powerful technique that has revolutionized the generation of large libraries of compounds for high-throughput screening. mdpi.com The core principle of SPS involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a sequence of reactions. biosynth.com Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process. biosynth.com The final product is then cleaved from the solid support. biosynth.com This methodology is particularly well-suited for the synthesis of diverse libraries of pyrazolopyrimidine derivatives.

An efficient solid-phase synthesis of substituted pyrazolo[5,4-d]pyrimidines has been described using Merrifield resin as the solid support. researchgate.net The synthetic strategy involved a sequence of reactions including reductive amination, substitution, and intramolecular nucleophilic addition, followed by cleavage from the resin to yield the desired 3,4-diamino-1H-pyrazolo[5,4-d]pyrimidines. researchgate.net

The choice of resin and linker is a critical parameter for the success of solid-phase synthesis. biosynth.comnih.gov The linker connects the initial molecule to the resin and must be stable throughout the synthesis but cleavable under specific conditions at the end. nih.govmdpi.com For example, in the solid-phase synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a related heterocyclic system, a 2,4-dimethoxy-substituted scaffold was used to successfully introduce a free amide at the 5-position of the thiazole (B1198619) ring. rsc.org

"Safety-catch" linkers represent an advanced strategy in SPS. These linkers are stable under the conditions required for both α-amino and side-chain deprotection but can be activated by a specific chemical reaction to allow for cleavage. nih.govmdpi.com This allows for greater flexibility in the synthetic design.

The following interactive table outlines key components and steps in representative solid-phase synthesis protocols for pyrazolopyrimidine and related heterocyclic derivatives.

Table 2: Key Aspects of Solid-Phase Synthesis Protocols for Pyrazolopyrimidine Derivatives

Resin Type Linker Type Key Reaction Steps Cleavage Condition Product Type Reference
Merrifield Resin Not specified Reductive amination, substitution, intramolecular nucleophilic addition Trifluoroacetic acid 3,4-Diamino-1H-pyrazolo[5,4-d]pyrimidines researchgate.net
Not specified 2,4-Dimethoxy-substituted scaffold Thorpe–Ziegler reaction, cyclization Not specified Thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives mdpi.comrsc.org

Molecular Mechanisms of Action and Biochemical Investigations of 1h Pyrazolo 4,3 D Pyrimidine 5,7 Diamine Derivatives

Target Identification and Enzymatic Inhibition Profiling

Derivatives of the 1H-pyrazolo[4,3-d]pyrimidine core have been systematically investigated for their ability to inhibit specific enzymes, revealing them as potent modulators of several important protein families. The primary targets identified include various protein kinases and phosphodiesterases, which are crucial regulators of cell cycle progression, signal transduction, and secondary messenger systems.

Kinase Enzyme Inhibition

The pyrazolo[4,3-d]pyrimidine nucleus is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. Modifications at various positions on the bicyclic ring system have yielded potent and selective inhibitors for several kinase families.

Substituted pyrazolo[4,3-d]pyrimidines have emerged as a novel class of inhibitors for Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle. rfppl.co.in A search for analogues of known purine-based CDK inhibitors led to the identification of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines as effective inhibitors of CDK1/cyclin B. rfppl.co.in

Further structural modifications have led to the development of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines with nanomolar potency and strong antiproliferative activity. science.gov These compounds have been shown to induce apoptosis in cancer cells and suppress angiogenesis-like activity in endothelial cells. nih.gov For instance, certain derivatives have demonstrated very high potency against CDK5, with IC50 values as low as 1 nM. science.gov The mechanism of action is competitive inhibition within the ATP-binding pocket of the kinase. science.gov Additionally, pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of Casein Kinase 2 (CK2), with IC50 values in the low nanomolar range (e.g., 3 nM and 7 nM for specific compounds).

Compound ClassTarget KinaseIC50 (nM)
3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidinesCDK51
Pyrazolo[4,3-d]pyrimidine Derivative 1CK23
Pyrazolo[4,3-d]pyrimidine Derivative 2CK27
3,7-Disubstituted Pyrazolo[4,3-d]pyrimidinesCDK1/cyclin BMicromolar range

The 1H-pyrazolo[4,3-d]pyrimidine scaffold has been utilized to develop potent inhibitors of the mammalian Target of Rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival. Researchers have designed dual-target inhibitors by incorporating the pyrimidine-pyrazolyl pharmacophore. One such derivative, which also targets histone deacetylase (HDAC), exhibited a potent mTOR inhibition with an IC50 value of 1.2 nM. This compound was shown to effectively downregulate downstream mediators of the mTOR pathway.

The investigation of 1H-pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases has yielded limited results. While some compounds have been tested against VEGFR isoforms, the data is not extensive. One study noted that their specific pyrazolo[4,3-d]pyrimidine derivative did not inhibit any VEGFR isoform, suggesting that this activity is highly dependent on the substitution pattern. nih.gov However, patent literature describes pyrazolo[4,3-d]pyrimidine compounds that have been evaluated for their modulatory effects on kinases including VEGFR, though often in the context of broader kinase inhibition profiles targeting enzymes like ALK2 and FGFR.

Phosphodiesterase (PDE) Inhibition

Derivatives of 1H-pyrazolo[4,3-d]pyrimidine are well-documented as potent and selective inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE5, these compounds increase intracellular cGMP levels.

This scaffold is shared by the well-known PDE5 inhibitor sildenafil (B151). Numerous analogues have been developed based on this core structure. For example, 1-(2-ethoxyethyl)-5-(ethyl(methyl)amino)-7-((4-methylpyridin-2-yl)amino)-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide was identified as a highly selective and competitive inhibitor of human PDE5 with an IC50 value of 0.71 nM. Another sildenafil analogue, dimethyldithiodenafil, which contains the 1H-pyrazolo[4,3-d]pyrimidine core, demonstrated extremely potent PDE5 inhibition with an IC50 of 0.20 nM. Furthermore, dual-target inhibitors have been developed; a compound featuring the 1H-pyrazolo[4,3-d]pyrimidine scaffold alongside a hydroxamic acid moiety showed a PDE5 IC50 value of 60 nM while also inhibiting histone deacetylases.

CompoundTarget EnzymeIC50 (nM)
1-(2-ethoxyethyl)-5-(ethyl(methyl)amino)-7-((4-methylpyridin-2-yl)amino)-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamidePDE50.71
DimethyldithiodenafilPDE50.20
Dual PDE5-HDAC Inhibitor (Compound 5)PDE560
PDE5 Inhibitor (Compound 7)PDE5153

Adenosine (B11128) Receptor Antagonism

While direct studies on 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine as an adenosine receptor antagonist are not prominent in the reviewed literature, research on structurally related compounds sharing the same core highlights the potential of this scaffold. A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones substituted at the 5-position with various phenyl groups have been synthesized and show affinity for the A1 adenosine receptor. A quantitative structure-activity relationship (QSAR) was established, demonstrating that the potency of these compounds parallels that of analogous 1,3-dialkyl-8-phenylxanthine series, suggesting they may bind to the receptor in a similar manner.

Further investigations into 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives confirmed that these compounds exhibit affinities for both A1 and A2a adenosine receptors, typically in the micromolar range. These findings underscore the pyrazolo[4,3-d]pyrimidine system as a viable scaffold for developing adenosine receptor antagonists.

Cytokinin Antagonism

A review of the scientific literature did not yield specific information regarding the cytokinin antagonism of this compound or its derivatives. However, research on other nitrogen-containing heterocyclic compounds, such as substituted pyrrolo[2,3-d]pyrimidines, has identified them as potent anticytokinins, which inhibit the growth of tobacco callus in bioassays. nih.govnih.gov This activity in a related pyrimidine-based scaffold suggests a potential area for future investigation, but no direct data is currently available for the pyrazolo[4,3-d]pyrimidine core.

Other Enzyme System Interactions (e.g., Protein Tyrosine Phosphatases)

The pyrazolo[4,3-d]pyrimidine scaffold has been successfully exploited to develop potent inhibitors of several enzyme systems, most notably cyclin-dependent kinases (CDKs). 3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as powerful inhibitors of CDKs, which are crucial regulators of the cell cycle and established drug targets in oncology. acs.orgacs.orgnih.gov

Further structural modifications of this scaffold have led to nanomolar inhibitors with strong antiproliferative activity. acs.orgnih.gov For instance, the compound 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine (compound 24) was confirmed to bind competitively to the active site of the CDK2/cyclin A2 complex. acs.orgacs.org Biochemical assays demonstrated that this inhibition leads to the dephosphorylation of key CDK substrates like the retinoblastoma protein (Rb) and RNA polymerase II. acs.orgacs.orgnih.gov Interestingly, compound 24 was also found to induce the proteasome-dependent degradation of cyclin K, suggesting a dual mechanism of action as both a kinase inhibitor and a molecular glue. acs.orgacs.orgnih.gov Another derivative, compound 2i, was found to preferentially inhibit CDK2, CDK5, and Aurora A kinase. nih.gov

While detailed studies on protein tyrosine phosphatase inhibition for the [4,3-d] scaffold are less common, the isomeric pyrazolo[3,4-d]pyrimidine scaffold has been extensively developed for inhibiting a range of protein kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net

In Vitro Cellular Biology Investigations

Note: The following sections (3.2.1, 3.2.2, and 3.2.3) detail cellular effects observed in studies of the isomeric 1H-pyrazolo[3,4-d]pyrimidine scaffold, as extensive, detailed data for the [4,3-d] isomer is not available in the reviewed literature. These findings illustrate the general potential of pyrazolopyrimidine derivatives as anticancer agents.

Effects on Cell Proliferation and Viability in Cultured Cell Lines

Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. In vitro screening by the National Cancer Institute (NCI) against a panel of 60 cell lines has shown that these compounds can potently inhibit the growth of leukemia, lung, colon, ovarian, renal, and breast cancers. rsc.orgnih.govresearchgate.net

For example, two compounds, designated 15 and 16, showed excellent broad-spectrum cytotoxic activity, with GI50 (50% growth inhibition) values ranging from 0.018 to 9.98 μM across the full NCI-60 panel. rsc.org Another lead compound, PP-31d, was particularly effective against non-small-cell lung cancer (NCI-H460), ovarian cancer (OVCAR-4), and renal cancer (786-0, ACHN) cell lines, with a dose-dependent effect and an IC50 of 2 μM in NCI-H460 cells. nih.govresearchgate.net Further studies on novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, such as compounds 7c and 11i, also confirmed potent in vitro antitumor activity against multiple cancer cell lines, including those that are drug-resistant. acs.orgacs.org

Table 1: Anti-Proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Apoptosis Induction and Modulations of Apoptotic Pathways (e.g., BAX/Bcl-2 Balance)

A primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax), are key regulators of this process. youtube.comyoutube.com A shift in the balance towards pro-apoptotic proteins can trigger the mitochondrial pathway of apoptosis.

Studies have shown that these compounds can effectively modulate this balance. For example, treatment with a pyrazolo[3,4-d]pyridazine derivative led to a significant disruption of the Bcl-2/Bax balance in lung cancer cells. nih.gov This was characterized by a 7.28-fold increase in the expression of the pro-apoptotic bax gene and a concurrent decrease in the anti-apoptotic bcl-2 gene expression to 0.22-fold of the control. nih.gov This shift promotes the release of mitochondrial factors that activate caspases, the executioner enzymes of apoptosis. Indeed, a significant increase in caspase-3 levels (7.32-fold) and activity has been observed following treatment with these derivatives. nih.govnih.gov The induction of apoptosis is further evidenced by flow cytometry results showing a marked increase in the apoptotic cell population. nih.govnih.gov

Table 2: Effect of Pyrazolo[3,4-d]pyrimidine/pyridazine Derivatives on Apoptotic Markers

Cell Cycle Perturbations and Arrest Phenotypes (e.g., S and G2/M Phase Arrest)

In addition to inducing apoptosis, pyrazolo[3,4-d]pyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This cell cycle arrest prevents them from dividing and can be a prelude to apoptosis.

Flow cytometric analyses have consistently revealed that these compounds can cause significant accumulation of cells in the S phase and the G2/M phase of the cell cycle. nih.govnih.gov For instance, certain Src kinase inhibitors with a pyrazolo-[3,4-d]-pyrimidine structure caused a dramatic accumulation of medulloblastoma cells in the G2/M phase. nih.gov Treatment at 7.5 μM resulted in over 60% of cells in G2/M, compared to just 18% in control cells. nih.gov Other derivatives have been found to induce arrest at the S phase or the G1 phase. nih.govrsc.orgnih.gov One study showed that a compound induced arrest in the G1 and S phases, with the percentage of cells in G1 increasing from 52.76% to 57.41% and in the S phase from 22.98% to 28.16%. rsc.org This arrest is often linked to the inhibition of specific CDKs that govern the transitions between cell cycle phases. nih.gov

Table 3: Cell Cycle Arrest Phenotypes Induced by Pyrazolo[3,4-d]pyrimidine Derivatives

Immunomodulatory Activities (e.g., Cytokine Secretion, Inflammatory Signaling Pathway Modulation)

Derivatives of the pyrazolopyrimidine core have demonstrated notable immunomodulatory activities, primarily through the modulation of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory cytokine secretion. These compounds can influence the body's immune response by targeting specific components of the inflammatory cascade.

One of the primary mechanisms involves the inhibition of signaling pathways that are activated by inflammatory stimuli such as lipopolysaccharide (LPS). Research has shown that certain pyrazolo[4,3-d]pyrimidine derivatives can suppress the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor that recognizes LPS from gram-negative bacteria, and its activation triggers a cascade leading to the production of numerous inflammatory mediators. By inhibiting this pathway, these compounds can effectively dampen the inflammatory response.

Specifically, the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a crucial mechanism. nih.gov The p38 MAPK pathway plays a pivotal role in the expression of various cytokines and chemokines. Inhibition of this pathway by pyrazolo[4,3-d]pyrimidine derivatives leads to a significant decrease in the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO), a key inflammatory mediator. nih.gov

The anti-inflammatory effects of these compounds have been quantified by measuring their ability to inhibit the production of these cytokines in macrophage cell lines. For instance, compound 4e , a specifically substituted pyrazolo[4,3-d]pyrimidine, was identified as a potent inhibitor of NO, TNF-α, and IL-6 production in LPS-stimulated RAW264.7 macrophages. nih.gov This activity highlights the potential of these derivatives as therapeutic agents for inflammatory conditions, including acute lung injury. nih.gov

Table 1: Inhibitory Activity of Compound 4e on Cytokine Production

This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) values of a pyrazolo[4,3-d]pyrimidine derivative against various inflammatory mediators.

Inflammatory Mediator IC₅₀ (μM) nih.gov
Nitric Oxide (NO) 2.64
Interleukin-6 (IL-6) 4.38
Tumor Necrosis Factor-α (TNF-α) 5.63

Advanced Biochemical Assay Methodologies

The evaluation of 1H-pyrazolo[4,3-d]pyrimidine derivatives requires a suite of sophisticated biochemical assays to elucidate their mechanism of action, determine their potency, and assess their effects on cellular processes. These methodologies provide quantitative data on kinase inhibition, cytokine levels, and cell fate.

Luminescence-Based Kinase Assays

Luminescence-based kinase assays are a cornerstone for determining the inhibitory potency of compounds against specific protein kinases. These assays are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening. A common format measures the amount of ATP consumed during the kinase reaction. The remaining ATP is then converted into a luminescent signal by a luciferase enzyme. A lower luminescence signal indicates higher kinase activity and, consequently, weaker inhibition by the test compound. nih.gov

The ADP-Glo™ Kinase Assay is a prominent example of this technology. mdpi.com It quantifies the amount of ADP produced in a kinase reaction. The reaction is terminated, and a reagent is added to convert the newly synthesized ADP to ATP. Subsequently, a luciferase/luciferin system generates a luminescent signal proportional to the ADP concentration, which directly correlates with kinase activity. mdpi.com This method has been successfully used to profile pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-g]isoquinoline derivatives against a panel of kinases. nih.govmdpi.com For example, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Table 2: CDK2/cyclin A2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

This interactive table displays the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against the CDK2/cyclin A2 complex, as determined by a luminescence-based kinase assay.

Compound ID CDK2/cyclin A2 IC₅₀ (μM) nih.gov
13 0.081
14 0.057
15 0.119
Sorafenib (Reference) 0.184

ELISA-Based Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and highly specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological fluids or cell culture supernatants. This plate-based assay relies on the specific binding of antibodies to their target antigen.

In a typical sandwich ELISA for cytokine quantification, a capture antibody specific to the cytokine of interest is immobilized on the surface of a microplate well. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. After washing away unbound substances, a second, detection antibody that is conjugated to an enzyme (like horseradish peroxidase) is added. This detection antibody binds to a different epitope on the captured cytokine. Finally, a substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change) that is proportional to the amount of cytokine present in the sample.

This methodology is crucial for evaluating the immunomodulatory effects of compounds like pyrazolo[4,3-d]pyrimidine derivatives. As mentioned previously, studies have used this approach to measure the reduction in pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell cultures treated with these compounds, confirming their anti-inflammatory activity. nih.gov

Flow Cytometric Analysis for Cell Cycle and Apoptosis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. It is indispensable for studying the effects of chemical compounds on fundamental cellular processes like the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with a test compound, harvested, and then fixed to permeabilize their membranes. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI, is then added. nih.gov Since the amount of DNA in a cell doubles from the G1 phase to the G2/M phase, the intensity of the fluorescent signal from the dye is directly proportional to the cell's DNA content. youtube.com Flow cytometry measures the fluorescence of thousands of individual cells, generating a histogram that shows the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Treatment with a pyrazolo[4,3-d]pyrimidine derivative that inhibits CDKs, for example, can cause cells to accumulate in a specific phase, an effect that is clearly quantifiable with this method.

Table 3: Example of Cell Cycle Distribution Analysis in PEO1 Cells

This interactive table shows the percentage of cells in each phase of the cell cycle after 48 hours of treatment with a hypothetical compound, as determined by flow cytometry.

Treatment Group % G0/G1 Phase % S Phase % G2/M Phase
Control (Untreated) 55.8 24.3 19.9
Compound-Treated 18.2 20.7 61.1

Data is representative and modeled after findings for similar kinase inhibitors. researchgate.net

Apoptosis Analysis: A common method for detecting apoptosis via flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. nih.govbosterbio.com During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. bdbiosciences.com Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). bdbiosciences.com Therefore, Annexin V staining identifies early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. nih.gov

By staining a cell population with both Annexin V and PI, flow cytometry can distinguish between four populations:

Viable cells: Annexin V-negative and PI-negative. bdbiosciences.com

Early apoptotic cells: Annexin V-positive and PI-negative. bdbiosciences.com

Late apoptotic or necrotic cells: Annexin V-positive and PI-positive. bdbiosciences.com

Necrotic cells (primary): Annexin V-negative and PI-positive.

This detailed analysis allows for the precise quantification of a compound's ability to induce programmed cell death.

Table 4: Example of Apoptosis Analysis in Jurkat Cells

This interactive table shows the percentage of cells in different states after 4 hours of treatment with Camptothecin (a known apoptosis inducer), as measured by Annexin V/PI flow cytometry.

Cell Population Untreated Control (%) bdbiosciences.com Treated (5 μM Camptothecin) (%) bdbiosciences.com
Viable (Annexin V- / PI-) 93.3 69.6
Early Apoptotic (Annexin V+ / PI-) 2.2 23.0
Late Apoptotic/Dead (Annexin V+ / PI+) 4.0 6.8

Structure Activity Relationship Sar Studies of Pyrazolo 4,3 D Pyrimidine 5,7 Diamine Scaffolds

Systematic Exploration of Substituent Effects

The biological activity of the 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine scaffold is intricately linked to the nature and positioning of its substituents. Systematic investigations have been undertaken to understand how different chemical groups at various positions on the pyrazolopyrimidine core influence the compound's interaction with its biological target.

Research into these scaffolds as inhibitors of cyclin-dependent kinases (CDKs), for instance, has demonstrated the importance of substitutions at the N1, C3, C5, and C7 positions. nih.gov Modifications at these sites can drastically alter the inhibitory potency and selectivity of the compounds. For example, in a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, the introduction of a cyclobutyl group at the C3 position and a [4-(pyrazol-1-yl)benzyl]amino group at the C7 position resulted in nanomolar inhibition of CDKs. nih.gov

The following table summarizes the effects of various substituents on the activity of 1H-pyrazolo[4,3-d]pyrimidine derivatives based on published research:

PositionSubstituentEffect on ActivityTarget
C3CyclobutylIncreased potencyCDKs nih.gov
C5(2-amino-1-ethyl)thioEnhanced inhibitory activityCDKs nih.gov
C7[4-(pyrazol-1-yl)benzyl]aminoPotent inhibitionCDKs nih.gov
C5Phenyl substituentsAffinity for adenosine (B11128) A1 receptorAdenosine Receptors nih.gov
C7BenzylaminoPotent CDK2 inhibitionCDK2 nih.gov

These examples underscore the critical role of systematic substituent exploration in optimizing the pharmacological profile of the this compound scaffold.

Identification of Critical Structural Motifs for Potency and Selectivity

Through extensive SAR studies, specific structural motifs have been identified as crucial for conferring high potency and selectivity to this compound derivatives. These motifs often dictate the compound's binding mode within the active site of its target protein.

For instance, in the development of GPR119 agonists for type 2 diabetes, a 1H-pyrazolo[3,4-c]pyridine scaffold was utilized, with modifications at the R(1) and R(2) positions leading to a single-digit nanomolar agonist. nih.gov This highlights the importance of the specific heterocyclic core and the strategic placement of substituents in achieving high potency.

Similarly, in the design of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a promising cancer immunotherapy target, a novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives was developed. nih.gov The optimal compound from this series demonstrated significant inhibition of HPK1 with an IC50 value of 29.0 nM and exhibited good selectivity over other kinases. nih.gov This selectivity was attributed to the specific substitution pattern on the pyrazolopyrimidine core, which allowed for precise interactions within the HPK1 active site.

Key structural motifs contributing to potency and selectivity include:

The core heterocyclic system: The pyrazolo[4,3-d]pyrimidine structure itself is a key determinant of activity, often mimicking the purine (B94841) core of endogenous ligands. mdpi.commdpi.com

Hydrogen bond donors and acceptors: The placement of amine groups at the C5 and C7 positions provides crucial hydrogen bonding interactions with the target protein.

Hydrophobic moieties: The introduction of specific hydrophobic groups can enhance binding affinity by occupying hydrophobic pockets within the active site.

The crystal structure of a potent CDK2 inhibitor, 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, bound to CDK2 revealed a binding mode similar to that of the well-known inhibitor roscovitine (B1683857), confirming the importance of the pyrazolo[4,3-d]pyrimidine scaffold in this context. nih.gov

Rational Design Principles for SAR Optimization

The insights gained from SAR studies have paved the way for the rational design of novel this compound derivatives with improved properties. This approach involves leveraging computational modeling and a deep understanding of the target's structure to guide the synthesis of more potent and selective compounds.

One key principle in the rational design of these compounds is the optimization of molecular electrostatic potential. rsc.org By modulating the hydrogen-bond acceptor strength through calculated electrostatic potentials, researchers can fine-tune the potency and other drug-like properties of pyrazolo-pyrimidine inhibitors. rsc.org

Structure-based drug design is another powerful tool. For example, the design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as HPK1 inhibitors was guided by the structure of the kinase, leading to the development of a highly potent and selective lead compound. nih.gov Similarly, in the development of epidermal growth factor receptor (EGFR) inhibitors, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed to incorporate the key pharmacophoric features of known EGFR tyrosine kinase inhibitors (TKIs). nih.gov This involved strategic modifications at five different positions to optimize interactions with the ATP binding site of EGFR. nih.gov

The following table illustrates the application of rational design principles in the optimization of 1H-pyrazolo[4,3-d]pyrimidine derivatives:

Design PrincipleApplicationOutcomeTarget
Optimization of Molecular Electrostatic PotentialModulating hydrogen-bond acceptor strengthEnhanced potency and drug-like properties11β-HSD1 rsc.org
Structure-Based Drug DesignGuided by kinase structureHighly potent and selective inhibitorHPK1 nih.gov
Pharmacophore-Based DesignIncorporating features of known inhibitorsPotent anti-proliferative activityEGFR nih.gov

These examples highlight the power of rational design in accelerating the discovery and optimization of this compound-based therapeutics.

Bioisosteric Strategies in Pyrazolo[4,3-d]pyrimidine Development

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, has been effectively employed in the development of 1H-pyrazolo[4,3-d]pyrimidine derivatives. This approach can lead to compounds with improved potency, selectivity, metabolic stability, or reduced toxicity.

A notable example is the development of a pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine, a well-known CDK inhibitor. nih.gov By replacing the purine core of roscovitine with a pyrazolo[4,3-d]pyrimidine scaffold, researchers created a new compound, 7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine, which exhibited superior anticancer activities. nih.gov The X-ray crystal structure confirmed that this bioisostere binds to CDK2 in a manner analogous to roscovitine. nih.gov

In another study, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold was explored for the development of CSNK2 inhibitors with antiviral activity. acs.org A key amide group present in many potent inhibitors was successfully replaced with a 1,2,4-triazole (B32235) group. acs.org Crystallographic evidence demonstrated that the 1,2,4-triazole bioisostere effectively mimicked the hydrogen bonding interactions of the original amide group. acs.org

The following table provides examples of bioisosteric replacements in pyrazolo[4,3-d]pyrimidine derivatives:

Original Scaffold/GroupBioisosteric ReplacementResulting Compound/EffectTarget
Purine (in Roscovitine)1H-Pyrazolo[4,3-d]pyrimidineImproved anticancer activityCDK2 nih.gov
Amide1,2,4-TriazoleMaintained key hydrogen bonds, improved metabolic stabilityCSNK2 acs.org
1H-Pyrazolo[4,3-d]pyrimidine-7(6H)-one5H-Pyrazolo[4,3-d]1,2,3-triazin-4(3H)-oneMicromolar affinity for adenosine receptorsAdenosine Receptors nih.gov

These examples demonstrate the utility of bioisosteric strategies in fine-tuning the properties of this compound scaffolds to generate novel and improved therapeutic agents.

Computational Chemistry and Molecular Modeling of 1h Pyrazolo 4,3 D Pyrimidine 5,7 Diamine Analogs

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for elucidating the binding modes of 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine analogs and guiding the design of more potent and selective inhibitors.

Active Site Interactions and Hinge Region Engagement

Docking studies have consistently shown that the pyrazolo[3,4-d]pyrimidine core of these analogs acts as a bioisostere for the adenine (B156593) ring of ATP, enabling it to form key interactions within the ATP-binding site of various kinases. nih.gov A critical interaction observed in many studies is the formation of hydrogen bonds with the hinge region of the kinase. For example, in CDK2, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to form essential hydrogen bonds with the backbone of Leu83 in the hinge region. nih.govrsc.org Similarly, in the context of TRAP1 kinase, these analogs have demonstrated significant interactions with amino acid residues such as ASP 594, CYS 532, PHE 583, and SER 536. mdpi.com

The pyrazolo[4,3-d]pyrimidine scaffold itself is adept at forming direct hydrogen bonds with key residues in the active site. For instance, in a study involving a CDK7 inhibitor, the pyrazolo[4,3-d]pyrimidine core formed direct hydrogen bonds with Glu81 and Leu83. eatris.cz The specific substitutions on the pyrazolo[4,3-d]pyrimidine core further dictate the binding affinity and selectivity by forming additional interactions with the surrounding amino acid residues.

Compound ClassTarget ProteinKey Interacting ResiduesReference
Pyrazolo[3,4-d]pyrimidine derivativesCDK2Leu83 nih.govrsc.org
Pyrazolo[3,4-d]pyrimidine analogsTRAP1ASP 594, CYS 532, PHE 583, SER 536 mdpi.com
Pyrazolo[4,3-d]pyrimidine derivativeCDK7Glu81, Leu83 eatris.cz

Conformational Analysis within Target Binding Pockets

The conformation of a ligand within the binding pocket of a protein is a critical determinant of its inhibitory activity. Computational studies allow for a detailed analysis of the spatial arrangement of the ligand and its interactions with the receptor. For pyrazolo[4,3-d]pyrimidine analogs, docking studies reveal how different substituents influence the molecule's conformation and its fit within the active site.

For example, the introduction of bulky or electronegative substituents at specific positions can enhance the potency and selectivity of these compounds by promoting favorable conformations that maximize interactions with the target protein. rsc.org The flexibility of certain side chains allows the molecule to adapt to the specific shape and chemical environment of the binding pocket, leading to a more stable complex.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations can validate the stability of binding modes predicted by docking and reveal the conformational changes that occur in both the ligand and the protein upon binding.

MD simulations performed on pyrazolo[3,4-d]pyrimidine derivatives complexed with kinases like TRAP1 and EGFR have been used to assess the stability of the docked poses. mdpi.comnih.gov By analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation trajectory, researchers can confirm the stability of the ligand within the active site. nih.gov These simulations have verified the binding modes of potent inhibitors and provided insights into the dynamic behavior of the complex, which is crucial for understanding the mechanism of inhibition. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazolo[4,3-d]pyrimidine analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed.

In one study, CoMFA models were developed for a series of pyrazolo[3,4-d]pyrimidine-based compounds targeting TgCDPK1 and Src kinases. These models showed good statistical significance and predictive power, with high R² and q² values. rsc.org The contour maps generated from these models provide a visual representation of how steric and electrostatic fields of the molecules influence their activity. This information is invaluable for designing new derivatives with enhanced potency and selectivity. For instance, the models might suggest that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another to increase biological activity. rsc.org

QSAR ModelTargetR_pred²Reference
CoMFATgCDPK10.9680.6660.745 rsc.org
CoMFASrc0.9700.5810.635 rsc.org
3D QSARTRAP10.960.57- mdpi.comdntb.gov.ua

In Silico Prediction of Molecular Interactions and Receptor Selectivity

A key challenge in drug design is achieving selectivity for the target receptor over other related proteins to minimize off-target effects. In silico methods play a crucial role in predicting and understanding the molecular basis of receptor selectivity for this compound analogs.

By comparing the docking scores and binding interactions of a set of compounds against different but related protein targets, researchers can identify features that contribute to selective binding. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives aimed to understand their selectivity for TgCDPK1 over the human kinase Src. rsc.org The computational results indicated that specific bulky or electronegative substituents on the pyrazole (B372694) ring and certain bulky groups attached to another position could enhance selectivity. rsc.org This type of analysis allows for the rational design of new compounds with improved selectivity profiles. Furthermore, pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, can be used in conjunction with docking to screen virtual libraries and identify novel, selective inhibitors. mdpi.com

Emerging Research Avenues and Future Perspectives

Novel Derivative Design for Enhanced Specificity and Efficacy

The design of novel derivatives from the core 1H-pyrazolo[4,3-d]pyrimidine structure is a primary strategy for improving therapeutic properties. The goal is to refine the molecule's interaction with its intended biological target, thereby increasing potency and selectivity while minimizing off-target effects.

Research on related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds provides a blueprint for these design efforts. Structural modifications are typically focused on several key positions around the bicyclic ring system. For instance, in the development of antagonists for the human A3 adenosine (B11128) receptor (AR), substituents with varying steric bulk, flexibility, and lipophilicity (such as methyl, aryl, heteroaryl, and benzyl (B1604629) groups) were introduced at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidine core. nih.gov This systematic modification led to the discovery of highly potent and selective compounds. One derivative, 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine, emerged as one of the most potent and selective human A3 antagonists known, with a Ki value of 0.027 nM. nih.gov

Similarly, in the pursuit of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine core has been strategically decorated to optimize interactions within the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov Design strategies have included:

Utilizing the pyrazolo[3,4-d]pyrimidine moiety to occupy the adenine (B156593) binding region. nih.gov

Introducing various substituted phenyl or aliphatic structures to engage with hydrophobic regions of the binding site. nih.gov

Varying the chemical linker between the core and other pharmacophoric elements. nih.gov

These principles can be directly applied to the 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine scaffold. The two amine groups at positions 5 and 7 offer rich chemical handles for introducing a diverse array of substituents, allowing for fine-tuning of the molecule's properties to achieve desired specificity and efficacy against a host of therapeutic targets.

Table 1: Examples of Derivative Design Strategies for Pyrazolopyrimidine Scaffolds

Scaffold Target Modification Strategy Resulting Compound Example Key Finding Reference
Pyrazolo[4,3-d]pyrimidineHuman A3 Adenosine ReceptorIntroduction of diverse substituents at positions 2 and 5; acylation of the 7-amino group.2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amineAchieved exceptionally high potency (Ki = 0.027 nM) and selectivity. nih.gov
Pyrazolo[3,4-d]pyrimidineEGFR Tyrosine KinaseSubstitution of the indolinone scaffold of sunitinib (B231) with a pyrazolo[3,4-d]pyrimidine core and variation of terminal groups.A derivative with a terminal heterocyclic moiety.Designed compounds showed significant VEGFR-2 inhibitory activity. nih.gov
Pyrazolo[4,3-d]pyrimidineHuman A1 & A2A Adenosine ReceptorsStructural modifications at the 2- and 5-positions to shift affinity towards A2A or both A1 and A2A receptors.2-(2-methoxybenzyl)-5-(5-methylfuran-2-yl) derivativeDisplayed nanomolar affinity for the hA2A AR (Ki=3.62 nM) and acted as a potent antagonist. nih.gov
Pyrazolo[3,4-d]pyrimidinep21-activated kinase 1 (PAK1)Design and synthesis of derivatives intended to trigger apoptosis and ER stress.Not specifiedIdentified compounds that inhibit PAK1 and induce apoptosis in breast cancer cells. dntb.gov.ua

Exploration of Unconventional Biological Targets and Pathways

While kinases and adenosine receptors are well-established targets for pyrazolopyrimidine derivatives, future research is aimed at exploring less conventional biological targets and pathways. nih.govrsc.org This expansion could unlock new therapeutic applications for compounds derived from the this compound scaffold.

One such area is in the treatment of acute lung injury. Researchers have designed and synthesized pyrazolo[4,3-d]pyrimidine compounds that inhibit the production of nitric oxide (NO) and other pro-inflammatory cytokines (IL-6, TNF-α) in macrophages. nih.gov The most potent of these compounds was found to suppress the TLR4/p38 signaling pathway, a key cascade in the inflammatory response. nih.gov This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents.

Another emerging target is the nonreceptor tyrosine kinase ACK1 (Activated CDC42 Kinase 1). A series of pyrazolo[3,4-d]pyrimidine-3,6-diamines were designed as potent and selective inhibitors of ACK1, representing a novel class of inhibitors for this kinase. researchgate.net Other research has focused on p21-activated kinases (PAKs), with derivatives designed to inhibit PAK1 in breast cancer cells, leading to apoptosis and reduced cell migration. dntb.gov.ua

Furthermore, the pyrazolopyrimidine scaffold has been investigated for its role in modulating P-glycoprotein, a protein associated with multidrug resistance in cancer. rsc.org Certain derivatives were shown to inhibit P-glycoprotein, suggesting a potential dual role as both a primary cytotoxic agent and a resistance modulator. rsc.org Exploring these and other non-classical targets could significantly broaden the therapeutic utility of the this compound family.

Integration of Multi-Omics Data for Mechanism Elucidation

To fully understand how derivatives of this compound exert their effects, researchers are moving beyond single-target assays and embracing a more holistic, systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method for elucidating complex mechanisms of action.

While specific multi-omics studies on the 5,7-diamine are yet to be published, related research provides a clear direction. For example, mechanistic studies on pyrazolo[3,4-d]pyrimidine derivatives have shown they can induce cell cycle arrest at the S phase and increase the population of pre-G apoptotic cells. rsc.org A multi-omics approach could expand on such findings by:

Transcriptomics (RNA-Seq): Identifying all the genes whose expression is altered in response to the compound, revealing the full spectrum of affected cellular pathways.

Proteomics: Quantifying changes in the levels of thousands of proteins and their post-translational modifications (e.g., phosphorylation) to map the signaling cascades impacted by the drug.

Metabolomics: Profiling changes in cellular metabolites to understand how the compound alters the cell's metabolic state.

By integrating these datasets, researchers can construct a comprehensive model of the drug's activity, identify novel biomarkers for predicting patient response, and uncover potential mechanisms of resistance. This deep mechanistic understanding is crucial for the rational design of next-generation derivatives and combination therapies.

Advancements in Synthetic Methodologies for Pyrazolo[4,3-d]pyrimidine-5,7-diamine Synthesis

The efficient and versatile synthesis of the pyrazolo[4,3-d]pyrimidine core and its derivatives is essential for driving discovery research. Recent advancements in synthetic methodologies are focused on improving yields, reducing reaction times, and enabling the creation of more diverse chemical libraries.

Traditional synthesis often involves multi-step procedures. A common route to a substituted pyrazolo[4,3-d]pyrimidine begins with a substituted pyrazole (B372694), which undergoes cyclization to form the fused pyrimidine (B1678525) ring. nih.gov For example, a 7-amino derivative can be synthesized by reacting a precursor with a carboxylic acid, followed by cyclization with sodium ethoxide, chlorination with POCl₃, and finally reaction with an amine. nih.gov

More advanced and efficient methods are continuously being developed. These include:

One-Pot Cyclization: Methodologies have been developed to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in a single reaction vessel, which is highly efficient. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and produce near-quantitative yields under solvent-free conditions, offering a greener and more efficient alternative to conventional heating. nih.gov

Green Chemistry Approaches: In addition to microwave synthesis, other green methods are being employed to reduce the environmental impact of chemical synthesis, alongside conventional methods. rsc.org

These advanced synthetic strategies can be adapted for the specific synthesis of this compound and its derivatives, facilitating the rapid exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine, and what challenges arise during purification?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with nitriles or amidines. For example, refluxing 3-amino-4-cyanopyrazole with guanidine in ethanol yields the core structure . A major challenge is isolating the product due to by-products like 2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-diones, which require column chromatography or recrystallization for removal . Purity validation via HPLC (≥95%) and characterization via 1H^1H-NMR (e.g., δ 8.2 ppm for pyrimidine protons) are critical .

Q. How is the structural integrity of this compound confirmed in novel derivatives?

High-resolution mass spectrometry (HR-MS) and X-ray crystallography are standard. For instance, HR-MS of the parent compound shows a molecular ion peak at m/z 178.0712 (C5_5H6_6N6_6, calculated 178.0706) . X-ray studies reveal a planar pyrimidine ring with hydrogen bonding between N7 and adjacent amines, stabilizing the structure .

Advanced Research Questions

Q. What methodologies optimize the compound’s CDK inhibitory activity using computational approaches?

Molecular docking (e.g., AutoDock 1.5.6) with CDK2 (PDB ID: 3WBL) identifies key interactions: the pyrimidine N3 forms hydrogen bonds with Leu83 (1.9 Å), while the 5,7-diamine groups interact with Asp86 via water-mediated bonds . Modifications like adding a 4-ethoxyphenyl group at N7 improve binding affinity (IC50_{50} = 12 nM vs. 180 nM for unmodified derivatives) .

Q. How do structural modifications impact adenosine receptor (AR) subtype selectivity?

Substituents at N5 and N7 dictate selectivity. For A2A_{2A}AR inverse agonism, 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives show femtomolar affinity (Ki_i = 0.03 nM) due to hydrophobic interactions with Phe168 and π-stacking with His264 . In contrast, replacing the furan with a phenyl group shifts selectivity to A1_{1}AR (Ki_i = 1.2 nM) .

Q. What experimental models validate the antimicrobial efficacy of pyrazolo[4,3-d]pyrimidine derivatives?

In vitro MIC assays against Staphylococcus aureus (ATCC 25923) demonstrate potent inhibition (MIC = 0.5 µg/mL) for derivatives with electron-withdrawing groups (e.g., -NO2_2) at C3. Time-kill assays confirm bactericidal effects within 8 hours . Resistance studies show no significant MIC increase after 20 passages, suggesting low propensity for resistance development .

Methodological Challenges

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Variations in receptor subtype assays (e.g., A2A_{2A}AR vs. A2B_{2B}AR) and cell lines (CHO vs. HEK293) contribute to conflicting data. Standardizing protocols (e.g., radioligand binding with 3^3H-ZM241385 for A2A_{2A}AR) and using knockout models can clarify selectivity . For CDK inhibitors, discrepancies in IC50_{50} values often stem from ATP concentration differences in kinase assays (1 mM vs. 100 µM) .

Q. What strategies improve solubility for in vivo studies without compromising target affinity?

Prodrug approaches (e.g., phosphate esters at N5) enhance aqueous solubility (>10 mg/mL vs. <1 mg/mL for parent compound). Alternatively, PEGylation of the pyrimidine ring maintains nanomolar CDK7 inhibition (IC50_{50} = 8 nM) while improving bioavailability (F = 45% in mice) .

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